3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a unique combination of functional groups, including a triazolopyridine core and an oxazole ring substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the Triazolopyridine Core: This can be achieved by cyclization reactions involving appropriate pyridine and triazole precursors under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced through cyclization reactions involving suitable amide or nitrile precursors.
Bromination: The final step involves the bromination of the oxazole ring using brominating agents such as bromine or N-bromosuccinimide under controlled conditions to achieve selective dibromination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the oxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study biological processes involving heterocyclic compounds.
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazolopyridine and oxazole rings can facilitate specific interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-6-(2,4-dichloro-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with chlorine atoms instead of bromine.
3-tert-Butyl-6-(2,4-difluoro-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with fluorine atoms instead of bromine.
3-tert-Butyl-6-(2,4-dimethyl-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in 3-tert-Butyl-6-(2,4-dibromo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine imparts unique electronic and steric properties, making it distinct from its chloro, fluoro, and methyl analogs. These properties can influence the compound’s reactivity, binding interactions, and overall performance in various applications.
Properties
CAS No. |
959977-79-8 |
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Molecular Formula |
C13H12Br2N4O |
Molecular Weight |
400.07 g/mol |
IUPAC Name |
2,4-dibromo-5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,3-oxazole |
InChI |
InChI=1S/C13H12Br2N4O/c1-13(2,3)11-18-17-8-5-4-7(6-19(8)11)9-10(14)16-12(15)20-9/h4-6H,1-3H3 |
InChI Key |
JWMSEMXNITWJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=C(O3)Br)Br |
Origin of Product |
United States |
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